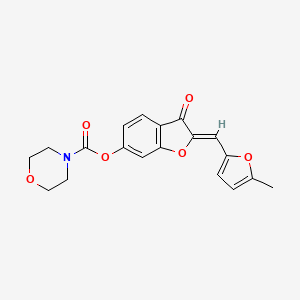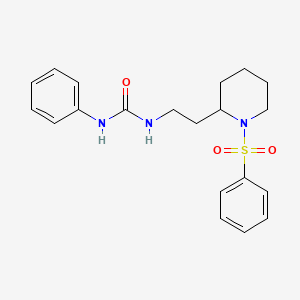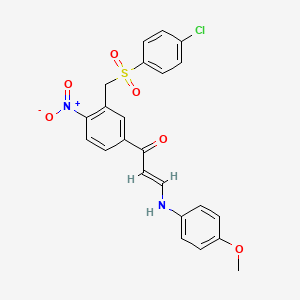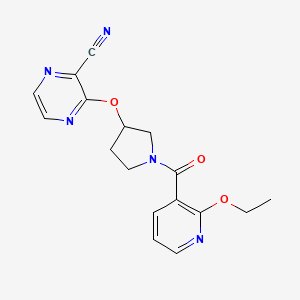
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is often found in various pharmaceuticals and agrochemicals due to its bioactivity .
Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, oxadiazole derivatives are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, or undergo reactions at the nitrogen atoms or adjacent carbon atoms .Applications De Recherche Scientifique
Boron-Containing Drug Design
Boronic acids and their esters, including our compound of interest, have garnered attention for drug development. Specifically, they serve as potential boron carriers for neutron capture therapy (NCT). NCT is a cancer treatment that exploits the high neutron-capturing ability of boron isotopes. The compound’s structure allows it to act as a boron carrier, making it a candidate for targeted cancer therapy .
Hydrolysis Susceptibility
Despite their promise, boronic esters are only marginally stable in water. Hydrolysis can occur, affecting their pharmacological utility. The kinetics of hydrolysis depend on substituents in the aromatic ring. Additionally, the pH significantly influences the reaction rate, with physiological pH accelerating the process. Researchers must exercise caution when considering these boronic pinacol esters for pharmacological applications .
Drug Delivery Systems
The compound’s unique structure, combining an oxadiazole ring and a sulfonamide group, may enable innovative drug delivery systems. Researchers explore its potential as a building block for prodrugs or targeted drug carriers. By modifying the substituents, they can fine-tune its properties for specific applications .
Chemical Biology and Enzyme Inhibition
The sulfonamide moiety in the compound suggests potential interactions with enzymes. Researchers investigate its inhibitory effects on specific enzymes, which could lead to novel therapeutic strategies. Understanding its binding affinity and selectivity is crucial for drug discovery .
Materials Science
Boron-containing compounds often find applications in materials science. Our compound’s stability and functional groups make it interesting for designing new materials, such as polymers, nanoparticles, or coatings. Researchers explore its incorporation into materials with tailored properties .
Photodynamic Therapy (PDT)
The presence of the oxadiazole ring hints at possible photophysical properties. Researchers might explore its use in PDT, a cancer treatment that involves light activation of photosensitizers. If the compound exhibits suitable absorption and emission properties, it could serve as a photosensitizer in PDT .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-4-17-7-5-6-14-28(17)35(30,31)19-11-8-16(9-12-19)22(29)25-24-27-26-23(34-24)20-13-10-18(32-2)15-21(20)33-3/h8-13,15,17H,4-7,14H2,1-3H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVAHQSJIOYDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748188.png)







![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2748201.png)
![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)

